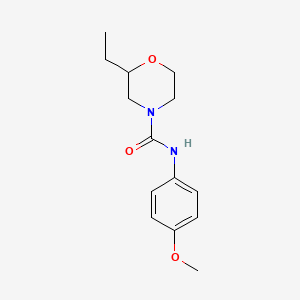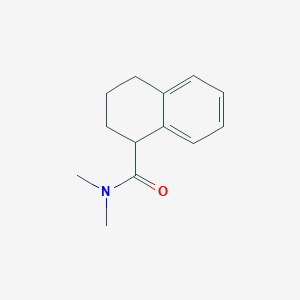![molecular formula C15H20FNO2 B7494210 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one, also known as 4F-MPH, is a synthetic compound that belongs to the phenidate family. It is a stimulant drug that is commonly used in scientific research. The compound has been studied extensively for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one is similar to that of other stimulant drugs. It works by blocking the reuptake of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels results in improved cognitive function, increased alertness, and decreased fatigue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one include increased heart rate, blood pressure, and body temperature. The compound also causes pupil dilation, decreased appetite, and increased respiration rate. These effects are similar to those of other stimulant drugs and are a result of the increased levels of dopamine and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one in lab experiments is that it is a potent and selective dopamine and norepinephrine reuptake inhibitor. This makes it a useful tool for studying the effects of stimulant drugs on the central nervous system. However, one limitation is that the compound has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one. One area of interest is the development of new treatment options for ADHD and narcolepsy. Another area of research is the investigation of the long-term effects of the compound on the brain and body. Additionally, there is interest in studying the effects of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one in combination with other drugs, such as antidepressants and antipsychotics, to determine their potential as treatments for various psychiatric disorders.
Conclusion:
In conclusion, 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one is a synthetic compound that is commonly used in scientific research. The compound has been studied extensively for its potential as a treatment for ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of dopamine and norepinephrine, which leads to increased levels of these neurotransmitters in the brain. While there are advantages and limitations to using 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one in lab experiments, there are several future directions for research on the compound.
Synthesemethoden
The synthesis of 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one involves the reaction of 4-fluorophenylmagnesium bromide with 4-morpholinobutanone in the presence of titanium tetrachloride. The resulting product is then treated with methyl iodide to yield 1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one. This synthesis method was first reported in 2010 by a team of researchers from the University of Copenhagen.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one is commonly used in scientific research as a tool to investigate the mechanisms of ADHD and narcolepsy. It is also used to study the effects of stimulant drugs on the central nervous system. The compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention, motivation, and arousal.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-3-11(2)15(18)17-8-9-19-14(10-17)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAYEXBCUZCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCOC(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
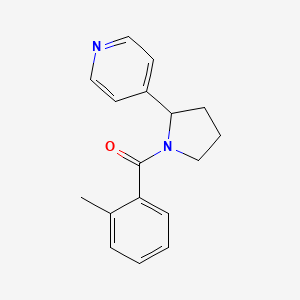
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
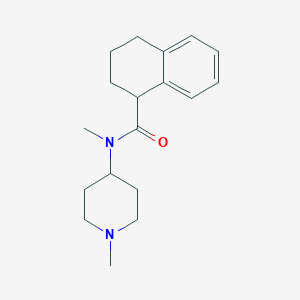
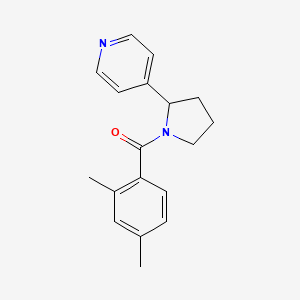
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
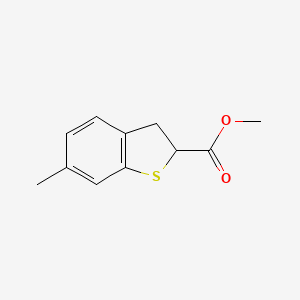
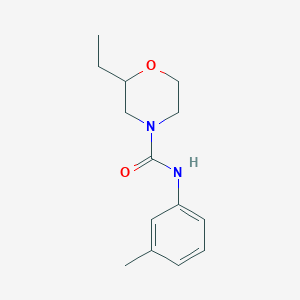
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
